Arylomycin B2

Description

Properties

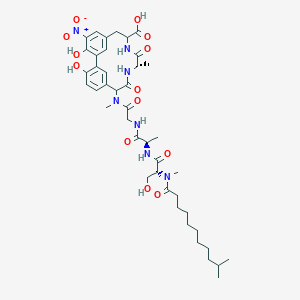

Molecular Formula |

C42H59N7O13 |

|---|---|

Molecular Weight |

870.0 g/mol |

IUPAC Name |

(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |

InChI |

InChI=1S/C42H59N7O13/c1-23(2)13-11-9-7-8-10-12-14-34(52)47(5)32(22-50)40(57)44-24(3)38(55)43-21-35(53)48(6)36-27-15-16-33(51)28(20-27)29-17-26(19-31(37(29)54)49(61)62)18-30(42(59)60)46-39(56)25(4)45-41(36)58/h15-17,19-20,23-25,30,32,36,50-51,54H,7-14,18,21-22H2,1-6H3,(H,43,55)(H,44,57)(H,45,58)(H,46,56)(H,59,60)/t24-,25+,30?,32-,36?/m1/s1 |

InChI Key |

WFBZGMGSCAVZTQ-LTQNGAKSSA-N |

Isomeric SMILES |

C[C@H]1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |

Canonical SMILES |

CC1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |

Synonyms |

arylomycin A2 arylomycin B2 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of Arylomycin B2: A Technical Guide for Researchers

An In-depth Examination of the Lipopeptide Antibiotic from Streptomyces sp. Tü 6075

This technical guide provides a comprehensive overview of the discovery, biosynthesis, mechanism of action, and biological activity of Arylomycin B2, a member of the biaryl-bridged lipopeptide antibiotic family. This compound, produced by Streptomyces sp. Tü 6075, exhibits notable activity against Gram-positive bacteria by inhibiting Type I signal peptidase (SPase), an essential enzyme in bacterial protein secretion. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate further research and development in this area.

Discovery and Isolation of this compound

This compound was first reported in 2002 as part of a screening program for new secondary metabolites from actinomycetes. It was isolated from the fermentation broth of Streptomyces sp. strain Tü 6075.[1][2] The arylomycins are a family of lipohexapeptides, with the B series, including this compound, being characterized by a nitro substitution on the tyrosine residue of the peptide core.[2]

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of Streptomyces sp. Tü 6075. The following protocol is a general guideline based on the initial discovery and methods for Streptomyces fermentation.

Medium Composition:

A suitable production medium for many Streptomyces species is a minimal medium (MM) supplemented with specific nutrients to enhance secondary metabolite production.[3]

-

Carbon Source: Glucose (10 g/L) or Mannitol (5 g/L)[3]

-

Nitrogen Source: L-Asparagine (0.5 g/L) or Ammonium Sulfate (5 g/L)[3]

-

Salts:

-

Agar (for solid medium): 10 g/L[3]

-

pH: Adjusted to 7.0-7.2 before sterilization[3]

Fermentation Conditions:

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with a spore suspension or mycelial fragments of Streptomyces sp. Tü 6075. The culture is incubated for 2-3 days at 28-30°C with shaking at 200-220 rpm.[4]

-

Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v). Fermentation is carried out in baffled flasks or a bioreactor at 28-30°C with vigorous aeration and agitation (e.g., 200 rpm) for 7-10 days.[4]

-

Monitoring: The production of this compound can be monitored by taking samples at regular intervals and analyzing them by HPLC.

Extraction and Purification Protocol

This compound is extracted from both the mycelium and the culture filtrate.

-

Extraction:

-

The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

The supernatant is extracted with an equal volume of ethyl acetate.

-

The mycelium is extracted with methanol or acetone.[5]

-

The organic extracts are combined and concentrated under reduced pressure.

-

-

Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of chloroform-methanol.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purification is achieved by reversed-phase HPLC.

-

Column: C18, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Detection: UV at 220 nm and 360 nm (the latter for the yellow Arylomycin B series).

-

A linear gradient, for example, from 20% to 80% acetonitrile over 30 minutes, can be effective.[6]

-

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.[2]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the peptide sequence and the connectivity of the molecule.

-

Amino Acid Analysis: Chiral GC-MS analysis of the acid hydrolysate is used to determine the stereochemistry of the amino acid residues.

-

Edman Degradation: This technique can be used to sequence the peptide chain.

Biosynthesis of this compound

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster (BGC) for arylomycins has been identified and contains genes encoding the NRPS machinery, as well as enzymes for the biosynthesis of the non-proteinogenic amino acid hydroxyphenylglycine (Hpg) and for tailoring reactions such as nitration.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial Type I signal peptidase (SPase). SPase is a crucial enzyme in the general secretory (Sec) pathway, responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane.[7] Inhibition of SPase leads to the accumulation of unprocessed pre-proteins in the cell membrane, disrupting membrane integrity and ultimately causing cell death.

Biological Activity

This compound is active against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of its potency.

MIC Determination Protocol

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Bacterial Strains: Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis.

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Assay Setup:

-

Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (no antibiotic) and negative (no bacteria) controls.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quantitative Data

| Bacterial Strain | MIC (µg/mL) of Arylomycin B-C16 |

| Staphylococcus epidermidis RP62A | 0.25 |

| Staphylococcus aureus NCTC 8325 | >128 |

| Streptococcus pyogenes | 8 |

| Streptococcus pneumoniae | 8 |

| Streptococcus agalactiae COH1 | 8 |

| Corynebacterium glutamicum | 2 |

| Rhodococcus opacus | 1 |

| Brevibacillus brevis | 16 |

| Escherichia coli MG1655 | >128 |

| Pseudomonas aeruginosa PAO1 | >128 |

Experimental Workflows

The discovery and characterization of a novel natural product like this compound follows a structured workflow.

Conclusion

This compound represents a promising class of antibiotics with a novel mechanism of action. Its potent activity against Gram-positive bacteria, including some clinically relevant species, makes it an attractive scaffold for further drug development. This technical guide provides a foundational understanding of this compound, from its discovery to its biological activity, to aid researchers in the ongoing effort to combat antibiotic resistance. Further research into the total synthesis of this compound and its analogues, as well as a more in-depth investigation of its in vivo efficacy and safety profile, is warranted.

References

- 1. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MM - ActinoBase [actinobase.org]

- 4. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation and Structure Elucidation of Arylomycin B2

For Researchers, Scientists, and Drug Development Professionals

Arylomycin B2 is a member of the arylomycin class of antibiotics, a group of biaryl-bridged lipopeptides that inhibit the essential bacterial type I signal peptidase (SPase I).[1] First isolated from Streptomyces sp. Tü 6075, these compounds have garnered significant interest due to their novel mechanism of action, which makes them promising candidates for antibiotic development.[2][3] The arylomycin family is characterized by a core lipohexapeptide structure containing a C-terminal tripeptide macrocycle formed by a biaryl bond.[2][4]

The arylomycins are categorized into different series (A, B, C, etc.) based on modifications to this core scaffold.[5][6] The Arylomycin A series possesses an unmodified core, while the B series, including this compound, is distinguished by the nitration of a tyrosine residue within the macrocycle.[2][5] This guide provides a detailed overview of the experimental protocols and analytical logic employed in the isolation and complete structure determination of this compound.

Isolation and Purification

The isolation of arylomycins was first reported from the fermentation broth of Streptomyces sp. Tü 6075. The process involves extraction from both the culture filtrate and the mycelium, followed by a multi-step chromatographic purification.[3]

Experimental Protocol: Isolation

-

Fermentation: Streptomyces sp. Tü 6075 is cultured in a suitable production medium under optimized conditions (temperature, pH, aeration) to promote the biosynthesis of arylomycins.

-

Harvesting and Extraction:

-

The culture broth is centrifuged to separate the mycelium from the supernatant (culture filtrate).

-

The mycelium is extracted with an organic solvent such as acetone or methanol.

-

The culture filtrate is passed through an adsorber resin column (e.g., Amberlite XAD-16) to capture the lipophilic arylomycin molecules. The resin is then washed with water and eluted with methanol.

-

-

Preliminary Purification: The crude extracts from the mycelium and the filtrate eluate are combined and concentrated under reduced pressure. The resulting residue is subjected to preliminary purification steps, which may include solvent-solvent partitioning to remove highly nonpolar lipids.

-

Chromatographic Purification:

-

Adsorption Chromatography: The crude extract is applied to a silica gel column and eluted with a solvent gradient (e.g., chloroform-methanol) to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing arylomycins, identified by analytical HPLC coupled with diode-array detection (HPLC-DAD) and electrospray mass spectrometry (HPLC-ESI-MS), are further purified.[3] A reversed-phase column (e.g., C18) is typically used with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% trifluoroacetic acid (TFA).[7] The yellow color of the Arylomycin B series aids in their visual tracking during purification.[2]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initial Analysis of the Arylomycin D Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. initial-efforts-toward-the-optimization-of-arylomycins-for-antibiotic-activity - Ask this paper | Bohrium [bohrium.com]

A Technical Guide to the Mechanism of Action of Arylomycin B2 on Bacterial Type I Signal Peptidase

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant bacteria necessitates the discovery and development of antibiotics with novel mechanisms of action. The arylomycins, a class of natural product lipopeptide antibiotics, represent a promising frontier in this effort. Their target, the bacterial type I signal peptidase (SPase), is an essential and highly conserved enzyme that has not been exploited by any clinically approved antibiotic. Arylomycin B2, a member of this class, acts as a potent inhibitor of SPase, disrupting the crucial process of protein secretion across the cytoplasmic membrane. This disruption leads to the accumulation of unprocessed preproteins, cellular stress, and ultimately, bacterial growth inhibition or death.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of this compound, the basis of bacterial resistance, and the experimental methodologies used to characterize its activity.

The Target: Bacterial Type I Signal Peptidase (SPase)

Bacterial type I signal peptidase, also known as leader peptidase (LepB in E. coli, SpsB in S. aureus), is an essential serine-lysine dyad protease anchored to the outer leaflet of the cytoplasmic membrane.[4][5] Its primary function is to proteolytically cleave the N-terminal signal peptides from preproteins that are translocated across the membrane via the general secretory (Sec) pathway.[5][6] This cleavage event is the final step in the protein secretion process, releasing mature proteins into the periplasm (in Gram-negative bacteria) or the extracellular environment (in Gram-positive bacteria). Given its essentiality and accessible location, SPase is an attractive target for novel antibiotics.[6][7]

This compound: Molecular Mechanism of Inhibition

This compound inhibits SPase by acting as a competitive inhibitor that mimics the structure of a preprotein substrate in an extended β-sheet conformation.[5][8] Crystallographic studies of related arylomycins complexed with E. coli SPase reveal the precise molecular interactions underpinning this inhibition.[8][9][10]

-

Binding Mode: The arylomycin molecule binds within the substrate-binding groove of SPase.[10]

-

Macrocycle Interaction: The C-terminal macrocyclic ring of the arylomycin inserts into a deep, hydrophobic cleft in the enzyme, a region corresponding to the S1 and S3 substrate-binding sites.[5][10]

-

Catalytic Site Interaction: The C-terminal carboxylate group of the arylomycin is positioned within hydrogen-bonding distance of the key catalytic residues, the Serine-Lysine dyad (e.g., Ser90 and Lys145 in E. coli SPase), effectively blocking the active site and preventing substrate cleavage.[8][11]

The consequence of this inhibition is an insufficient flux of proteins through the secretory pathway.[1][2] This leads to the accumulation of unprocessed preproteins in the cytoplasmic membrane, triggering cellular stress and mislocalization of essential proteins, which ultimately results in bactericidal or bacteriostatic effects.[1] The kinetics of cell death are notably slow and largely independent of the antibiotic concentration, which is consistent with a specific, single-target mechanism rather than non-specific effects like membrane depolarization.[1]

Bacterial Resistance to Arylomycins

The initial characterization of arylomycins revealed a narrow spectrum of activity, with many key pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating natural resistance.[6][12] Subsequent research identified the primary mechanism of this resistance: a single amino acid substitution in the SPase enzyme.[5][12]

-

The Proline Mutation: Resistant bacteria typically possess a proline residue at a key position within the SPase binding site (e.g., position 84 in E. coli LepB).[4][5]

-

Mechanism of Resistance: This proline residue disrupts critical interactions with the lipopeptide tail of the arylomycin, significantly reducing the binding affinity of the inhibitor for the enzyme.[1][5]

-

Overcoming Resistance: Strains of bacteria that are genetically sensitized by replacing this proline with an alternative amino acid (such as leucine or serine) become susceptible to arylomycins.[1][7] This discovery confirmed that the limited spectrum was due to a specific target mutation rather than an intrinsic flaw in the arylomycin scaffold, paving the way for the development of new derivatives like G0775 designed to overcome this natural resistance.[12][13][14]

Quantitative Data: Antibacterial Activity

The antibacterial activity of arylomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The data below illustrates the impact of the resistance-conferring proline mutation on the activity of Arylomycin C16, a close analogue of this compound.

Table 1: MIC (µg/mL) of Arylomycin C16 Against Sensitive and Resistant Bacterial Strains

| Bacterial Species | Strain Type | SPase Genotype | MIC (µg/mL) |

|---|---|---|---|

| S. epidermidis | Sensitive (Wild Type) | SpsB (Ser29) | 0.5 |

| S. epidermidis | Resistant (Mutant) | SpsB (S29P ) | > 64 |

| S. aureus | Sensitive (Mutant) | SpsB (P29S ) | 4 |

| S. aureus | Resistant (Wild Type) | SpsB (Pro 29) | > 64 |

| E. coli | Sensitive (Mutant) | LepB (P84L ) | 4 |

| E. coli | Resistant (Wild Type) | LepB (Pro 84) | > 64 |

| P. aeruginosa | Sensitive (Mutant) | LepB (P84L ) | 16 |

| P. aeruginosa | Resistant (Wild Type) | LepB (Pro 84) | > 64 |

Data adapted from Smith et al., 2010 and Roberts et al., 2011.[5][12]

Key Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation: A two-fold serial dilution of the arylomycin compound is prepared in Mueller-Hinton Broth II (MHBII) in a 96-well microtiter plate.

-

Inoculum: Bacterial strains are grown to the mid-logarithmic phase in MHBII. The culture is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate (containing the serially diluted antibiotic) is inoculated with the bacterial suspension. A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the arylomycin that completely inhibits visible bacterial growth.

Protocol: Bacterial Time-Kill Assay

This assay is used to determine whether an antibiotic has bactericidal (killing) or bacteriostatic (inhibitory) activity over time.

-

Culture Preparation: Bacterial colonies are suspended in MHBII and grown to the mid-logarithmic phase (OD600 ≈ 0.4-0.5).

-

Standardization: The culture is diluted with pre-warmed MHBII to a final density of 1 x 106 CFU/mL.

-

Exposure: The standardized bacterial culture is aliquoted into tubes containing the arylomycin compound at various concentrations (e.g., 2x MIC, 8x MIC) and a vehicle control.

-

Incubation: The tubes are incubated at 37°C with shaking (e.g., 275 rpm).

-

Sampling & Plating: At specified time points (e.g., 0, 2, 4, 8, 18 hours), aliquots are taken from each tube, serially diluted in phosphate-buffered saline (PBS), and plated onto agar plates.

-

Quantification: The plates are incubated overnight at 37°C, and the resulting colonies are counted to determine the number of viable CFU/mL at each time point. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[7]

Conclusion and Future Directions

This compound and its analogues inhibit a novel, essential bacterial target—type I signal peptidase—through a well-defined competitive inhibition mechanism. While natural resistance mediated by a target-site proline mutation has historically limited their spectrum, this challenge has been overcome through synthetic chemistry. Optimized derivatives demonstrate potent, broad-spectrum activity against multidrug-resistant Gram-negative pathogens both in vitro and in vivo.[14][15] The arylomycin scaffold therefore represents a highly promising platform for the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance. Future research will likely focus on further optimizing pharmacokinetic and pharmacodynamic properties to advance these compounds into clinical development.

References

- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efforts toward broadening the spectrum of arylomycin antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Latent antibiotics and the potential of the arylomycins for broad-spectrum antibacterial activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. sfu.ca [sfu.ca]

- 9. Arylomycin - Wikipedia [en.wikipedia.org]

- 10. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. projectparallax.com [projectparallax.com]

- 12. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Novel Arylomycins against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Arylomycin B2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Arylomycin B2, a member of the biaryl-bridged lipopeptide class of antibiotics. The arylomycins are of significant interest to the research and drug development community due to their novel mechanism of action, which involves the inhibition of bacterial type I signal peptidase (SPase). This guide will focus on the core techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound.

Introduction to this compound

Arylomycins are a class of natural products first isolated from Streptomyces sp. Tü 6075.[1] The family is characterized by a conserved lipohexapeptide core structure featuring a C-terminal tripeptide macrocycle formed by a biaryl bridge. The Arylomycin B series is distinguished from the Arylomycin A series by the presence of a nitro group on the tyrosine residue at position 7 (Tyr7).[1] this compound is a specific member of this series, featuring a particular fatty acid side chain. The structural backbone of the arylomycin class is a key determinant of its biological activity, and understanding its detailed chemical features through spectroscopic analysis is crucial for further drug development and optimization.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI), is instrumental in this process.

Molecular Weight and Formula Determination

Table 1: Illustrative Mass Spectrometry Data for an Arylomycin B Analogue (Arylomycin B-C16)

| Ion Species | Calculated m/z | Observed m/z (Illustrative) |

| [M+H]⁺ | Value | Value |

| [M+Na]⁺ | Value | Value |

Note: Specific m/z values for this compound are not publicly available. The table illustrates the expected data based on related compounds.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. While a detailed fragmentation pattern for this compound has not been published, analysis of other cyclic lipopeptides suggests that characteristic losses of amino acid residues and cleavage of the fatty acid chain would be observed. This data is critical for confirming the amino acid sequence and the structure of the lipid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing detailed information about the connectivity of atoms and the three-dimensional structure of the molecule. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are essential for a comprehensive analysis.

¹H and ¹³C NMR Chemical Shifts

The ¹H NMR spectrum of this compound will display signals for all the protons in the molecule, with their chemical shifts and coupling constants providing information about their chemical environment and neighboring protons. The ¹³C NMR spectrum provides information on all the carbon atoms in the structure. Due to the complexity of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary to assign all proton and carbon signals unambiguously.

While a complete, assigned NMR dataset for naturally isolated this compound is not available in the public domain, data for the synthetic analogue, Arylomycin B-C16, offers valuable insight into the expected chemical shifts.

Table 2: Illustrative ¹H and ¹³C NMR Data for Key Regions of an Arylomycin B Analogue (Arylomycin B-C16 in CDCl₃)

| Functional Group/Residue | ¹H Chemical Shift (ppm) (Illustrative) | ¹³C Chemical Shift (ppm) (Illustrative) |

| Aromatic Protons (Tyr, Hpg) | 6.5 - 8.0 | 110 - 160 |

| α-Protons (Amino Acids) | 3.5 - 5.0 | 50 - 65 |

| N-Methyl Protons | ~2.7 - 3.0 | ~30 - 35 |

| Fatty Acid Chain (CH₂)n | 1.2 - 1.6 | 20 - 35 |

| Fatty Acid Terminal CH₃ | ~0.9 | ~14 |

| Carbonyl Carbons | - | 170 - 175 |

Note: This table provides an illustrative summary of expected chemical shift ranges based on the analysis of synthetic arylomycin analogues. Specific assignments for this compound are not publicly available.

Experimental Protocols

Detailed and rigorous experimental protocols are critical for obtaining high-quality spectroscopic data for this compound. The following are generalized protocols based on methods reported for the analysis of arylomycins and other natural product lipopeptides.

Sample Preparation

-

Isolation and Purification: this compound is typically isolated from the fermentation broth of Streptomyces sp. through a series of chromatographic steps, including solid-phase extraction and high-performance liquid chromatography (HPLC).

-

Sample for MS Analysis: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.

-

Sample for NMR Analysis: A sample of 1-5 mg of purified this compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical for sample solubility and to avoid overlapping signals with the analyte.

Mass Spectrometry Protocol

-

Instrumentation: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or an Orbitrap mass spectrometer, equipped with an ESI source is recommended.

-

Ionization: ESI in positive ion mode is typically used to generate protonated molecules [M+H]⁺ and other adducts.

-

Data Acquisition:

-

Full Scan MS: Acquire data over a mass range of m/z 200-2000 to detect the parent ion.

-

MS/MS: Select the [M+H]⁺ ion of this compound for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

-

NMR Spectroscopy Protocol

-

Instrumentation: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended to achieve optimal resolution and sensitivity.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

-

2D NMR Acquisition:

-

COSY: To establish proton-proton spin systems.

-

HSQC or HMQC: To correlate protons with their directly attached carbons.

-

HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall structure.

-

NOESY or ROESY: To determine the through-space proximity of protons, providing insights into the three-dimensional structure.

-

-

Data Processing: The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phasing, baseline correction, and referencing to the residual solvent signal.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

Arylomycin B2: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylomycin B2 is a member of the arylomycin class of lipopeptide antibiotics, which are potent inhibitors of bacterial type I signal peptidase (SPase). This enzyme is crucial for the secretion of many proteins essential for bacterial viability. By inhibiting SPase, this compound disrupts protein translocation, leading to bacterial cell death or growth inhibition. This novel mechanism of action makes it a promising candidate for the development of new antibiotics, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable information for researchers and professionals involved in its study and potential therapeutic development.

Chemical Properties

This compound is a complex lipopeptide characterized by a macrocyclic core and a lipid tail. The "B" designation in its name refers to the presence of a nitro group on the tyrosine residue within its structure.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and physiological settings.

| Property | Value | Reference |

| CAS Number | 459844-25-8 | [1] |

| Molecular Formula | C42H59N7O13 | [1] |

| Molecular Weight | 869.96 g/mol | [1] |

| Appearance | Yellowish solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in DMSO and DMF | |

| pKa | Not reported |

Note: Some physical properties like melting and boiling points have not been extensively reported in publicly available literature.

Stability Profile

The stability of a drug candidate is a critical parameter that influences its development, formulation, and storage. While specific, comprehensive stability data for this compound is not widely published, this section outlines the expected stability profile based on its chemical structure and general knowledge of lipopeptide antibiotics, along with recommended protocols for its assessment.

Stability Under Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 2: Summary of Forced Degradation Conditions and Expected Stability of this compound

| Stress Condition | Typical Conditions | Expected Stability of this compound (Hypothetical) | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Likely susceptible to degradation | Hydrolysis of amide bonds in the peptide backbone, particularly at aspartic acid residues. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Likely susceptible to degradation | Hydrolysis of amide bonds, potential racemization of amino acids. |

| Oxidation | 3% H2O2 at room temperature for 24h | Potentially susceptible | Oxidation of the tyrosine and other sensitive amino acid residues. |

| Thermal Degradation | 80°C for 48h (solid state) | Likely stable at moderate temperatures | Degradation may occur at higher temperatures, leading to fragmentation. |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Potential for degradation | The aromatic rings in the structure may be susceptible to photodegradation. |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be optimized and validated for specific laboratory conditions.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and incubate at 60°C.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H2O2 and keep at room temperature.

-

Thermal Degradation (Solution): Incubate the stock solution at 80°C.

-

Thermal Degradation (Solid): Store the solid compound at 80°C.

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[2][3]

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the detection of this compound and its degradation products.

Mechanism of Action: Inhibition of Signal Peptidase I

This compound exerts its antibacterial effect by inhibiting type I signal peptidase (SPase), a crucial enzyme in the bacterial protein secretion pathway.[1][4] SPase is responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane.

The following diagram illustrates the logical workflow of the bacterial protein secretion pathway and the inhibitory action of this compound.

Figure 1. Mechanism of action of this compound.

The workflow shows that in a normal bacterial cell, pre-proteins are synthesized in the cytoplasm and translocated across the cytoplasmic membrane. SPase then cleaves the signal peptide, releasing the mature, functional protein. This compound inhibits SPase, preventing the maturation of essential proteins, which ultimately leads to bacterial cell death or the cessation of growth.

Synthesis and Purification

The total synthesis of this compound is a complex multi-step process. The following is a generalized workflow based on reported synthetic strategies.

Figure 2. General workflow for the synthesis and purification of this compound.

Experimental Protocol for Purification

A common method for the purification of this compound is preparative reverse-phase HPLC.

-

Column: A preparative C18 column.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a low to a high percentage of Solvent B over a specified time to elute the compound.

-

Detection: UV detection at a wavelength appropriate for the chromophores in the molecule (e.g., 280 nm).

-

Fraction Collection: Collect fractions corresponding to the main peak.

-

Solvent Evaporation: Remove the solvent from the collected fractions, typically by lyophilization, to obtain the pure compound.

Conclusion

This compound represents a promising class of antibiotics with a novel mechanism of action. Understanding its chemical properties and stability is paramount for its advancement as a potential therapeutic agent. This guide provides a foundational understanding of these aspects, highlighting the need for further detailed studies to fully characterize its stability profile. The provided protocols offer a starting point for researchers to conduct these critical investigations. As research progresses, a more complete picture of this compound's developability will emerge, paving the way for its potential use in combating bacterial infections.

References

- 1. Arylomycin - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Forging the Core of an Antibiotic: A Technical Guide to the Biaryl Bridge Formation in Arylomycin B2

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of natural products is paramount for harnessing their therapeutic potential. This guide provides an in-depth look at the critical biaryl bridge formation in the biosynthesis of Arylomycin B2, a lipopeptide antibiotic with a unique mechanism of action.

Arylomycins target the essential bacterial type I signal peptidase (SPase), making them a promising class of antibiotics.[1][2] The core structure of this compound, a macrocyclic lipohexapeptide, features a crucial biaryl bridge that is essential for its biological activity.[1][3][4] This bond is formed through a C-C coupling of two tyrosine residues within the peptide backbone.[5] The formation of this macrocycle presents significant challenges for traditional chemical synthesis, often resulting in low yields.[5][6] Nature, however, has evolved a highly efficient enzymatic solution for this transformation.

The Key Player: A Cytochrome P450 Monooxygenase

The formation of the biaryl bridge in arylomycins is catalyzed by a specialized cytochrome P450 enzyme.[1][5][6] In the arylomycin biosynthetic gene cluster, this enzyme is encoded by the aryC gene.[1][5] These heme-containing proteins are well-known for their ability to perform a wide range of oxidative transformations.[5] In the case of this compound biosynthesis, the P450 enzyme facilitates an oxidative carbon-carbon bond formation to yield the biphenolic macrocycle.[6]

Recent studies have focused on engineering cytochrome P450 enzymes to improve their efficiency and scalability for producing arylomycin cores.[1][7] Through a combination of enzyme engineering, random mutagenesis, and optimization of reaction conditions, researchers have developed P450 variants capable of producing the desired arylomycin core with high yields, demonstrating the potential for gram-scale production.[7]

Mechanism of Biaryl Bridge Formation

The cytochrome P450-catalyzed reaction proceeds via an oxidative coupling mechanism. While the precise details are still under investigation, computational studies involving quantum mechanics/molecular mechanics (QM/MM) suggest a biradical mechanism for the C-C bond formation is favored over hydroxylation.[5][8] The enzyme's active site plays a crucial role in positioning the two phenolic rings of the substrate in close proximity to facilitate the coupling reaction.[5]

Figure 1: Simplified P450 catalytic cycle for biaryl coupling.

Quantitative Data on Engineered P450 Enzymes

The development of engineered cytochrome P450 enzymes has been a significant breakthrough for the scalable production of the arylomycin core. The following table summarizes the assay yield of a P450 variant.

| Enzyme Variant | Substrate | Assay Yield (%) | Reference |

| Engineered P450 | Arylomycin core precursor 2d | 84 | [7] |

This high yield demonstrates the viability of a biocatalytic approach for the synthesis of novel Gram-negative antibiotics.[7]

Experimental Protocols

The study and engineering of the P450 enzymes involved in arylomycin biosynthesis require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized methodologies for key experiments.

1. Heterologous Expression and Purification of P450 Enzymes

-

Gene Synthesis and Cloning: The gene encoding the wild-type or engineered P450 enzyme is synthesized and cloned into an appropriate expression vector, often in Escherichia coli.

-

Protein Expression: The recombinant E. coli is cultured under optimized conditions (e.g., temperature, inducer concentration) to express the P450 enzyme.

-

Cell Lysis and Purification: The cells are harvested and lysed. The P450 enzyme is then purified from the cell lysate using chromatographic techniques such as affinity chromatography.

2. In Vitro Reconstitution of the Biaryl Coupling Reaction

-

Reaction Components: The enzymatic reaction is reconstituted in vitro by combining the purified P450 enzyme, the peptide substrate, a suitable redox partner system (e.g., putidaredoxin and putidaredoxin reductase), and a source of electrons (e.g., NADH or NADPH).

-

Reaction Conditions: The reaction is carried out in a suitable buffer at an optimized pH and temperature.

-

Product Analysis: The reaction mixture is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the formation of the cyclized product.

Figure 2: Workflow for P450 characterization.

Logical Relationships in Arylomycin Biosynthesis

The biosynthesis of this compound is a multi-step process involving non-ribosomal peptide synthetases (NRPS) and tailoring enzymes. The biaryl bridge formation by the P450 enzyme is a critical post-translational modification.

Figure 3: Key stages in this compound biosynthesis.

Conclusion and Future Perspectives

The enzymatic formation of the biaryl bridge in this compound is a testament to the efficiency and precision of natural product biosynthesis. The elucidation of the role of cytochrome P450 enzymes in this process has opened up new avenues for the biocatalytic production of arylomycins and their analogs.[6][7] Further research into the engineering of these enzymes holds the promise of developing more potent and selective antibiotics to combat the growing threat of antimicrobial resistance. The ability to produce these complex molecules on a larger scale will be crucial for their future clinical development.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Biaryl coupling reactions catalyzed by cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineered Cytochrome P450-Catalyzed Oxidative Biaryl Coupling Reaction Provides a Scalable Entry into Arylomycin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Natural Variants of the Arylomycin B Series: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The arylomycin family of antibiotics, natural products primarily produced by Streptomyces species, represents a promising class of antibacterial agents with a unique mechanism of action. This technical guide focuses on the natural variants of the Arylomycin B series, which are characterized by a nitrated macrocyclic core. This modification distinguishes them from other arylomycin series, such as the unmodified A series and the glycosylated C series, and has been shown to influence their biological activity profile. This document provides a comprehensive overview of the Arylomycin B series, including their structure, biological activity, and the experimental methodologies used for their characterization.

Core Structure and Variants

The core structure of the arylomycins is a lipopeptide with a biaryl bridge forming a macrocycle. The Arylomycin B series is specifically defined by the presence of a nitro group on the tyrosine residue within this macrocycle.[1] The lipophilic tail consists of a fatty acid chain of varying length, which also contributes to the molecule's overall activity. A key natural variant that has been synthetically produced and studied is Arylomycin B-C16, which features a 16-carbon fatty acid chain.[2][3][4]

Biological Activity and Spectrum

The primary target of the arylomycin class of antibiotics is the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins secreted across the cell membrane. Inhibition of SPase disrupts protein secretion, leading to bacterial cell death.

The antibacterial spectrum of the Arylomycin B series is largely similar to that of the A series, showing potent activity against certain Gram-positive bacteria.[2][4] However, a notable distinction of the Arylomycin B series is its expanded activity against Streptococcus agalactiae, a pathogen against which the A series shows no activity.[2][4] Resistance to arylomycins is often associated with the presence of a specific proline residue in the bacterial SPase.[2]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Arylomycin B-C16 compared to an A-series analogue, Arylomycin C16, against a panel of wild-type and engineered bacterial strains. The data highlights the differential activity spectrum, particularly against S. agalactiae.

| Organism | Strain | Genotype | Arylomycin B-C16 MIC (µg/mL) | Arylomycin C16 MIC (µg/mL) |

| Staphylococcus epidermidis | RP62A | Wild Type | 0.5 | 0.25 |

| PAS9002 | SpsIB(S31P) mutant | 16 | 8 | |

| Staphylococcus aureus | NCTC 8325 | Wild Type | >128 | >128 |

| PAS8001 | SpsB(P29S) mutant | 4 | 4 | |

| Escherichia coli | MG1655 | Wild Type | >128 | >128 |

| PAS0260 | LepB(P84L) mutant | 16 | 16 | |

| Pseudomonas aeruginosa | PAO1 | Wild Type | >128 | >128 |

| PAS2008 | LepB(P84L) mutant | 16 | 16 | |

| Streptococcus agalactiae | 2603 V/R | Wild Type | 8 | >128 |

Data sourced from Roberts et al., 2011.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a standard method for determining the MIC of arylomycin variants against bacterial strains.

1. Preparation of Inoculum:

- Streak bacterial strains onto appropriate solid agar medium and incubate overnight.

- Suspend bacterial colonies in a suitable broth medium (e.g., Cation-adjusted Mueller Hinton II broth).

- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

- Dilute the adjusted bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth.

2. Preparation of Antibiotic Dilutions:

- Prepare a stock solution of the arylomycin variant in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the antibiotic stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

- Add 5 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 10⁴ CFU/mL.

- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

- Seal the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Synthesis of Arylomycin B-C16

The total synthesis of Arylomycin B-C16 is a multi-step process. A simplified workflow is presented below. For detailed reaction conditions and intermediate characterization, refer to the primary literature.[2]

Key Steps:

-

Synthesis of the Tripeptide Macrocycle Precursor: This involves the coupling of protected amino acid building blocks, including a nitrated tyrosine derivative.

-

Macrocyclization: The linear tripeptide is cyclized via a Suzuki-Miyaura cross-coupling reaction to form the biaryl-bridged macrocycle.

-

Deprotection and Lipidation: The protecting groups on the macrocycle are removed, followed by the coupling of the C16 fatty acid tail to the N-terminus.

-

Final Deprotection and Purification: Removal of any remaining protecting groups and purification of the final Arylomycin B-C16 product, typically by high-performance liquid chromatography (HPLC).

Visualizations

Bacterial Protein Secretion Pathway and Arylomycin B Inhibition

The following diagram illustrates the general protein secretion pathway in bacteria and the point of inhibition by Arylomycin B. Precursor proteins with an N-terminal signal peptide are targeted to the Sec or Tat translocation machinery in the cytoplasmic membrane. The signal peptidase (SPase) then cleaves the signal peptide, releasing the mature protein into the periplasm or extracellular space. Arylomycin B inhibits SPase, leading to an accumulation of unprocessed preproteins in the membrane and ultimately cell death.

Caption: Inhibition of bacterial Type I Signal Peptidase (SPase) by Arylomycin B.

Experimental Workflow: Synthesis of Arylomycin B-C16

This diagram outlines the major stages in the total synthesis of Arylomycin B-C16, a representative natural variant of the Arylomycin B series.

Caption: Simplified workflow for the total synthesis of Arylomycin B-C16.

References

- 1. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Protein Secretion in Escherichia coli and Sub-MIC Effects of Arylomycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Synthesis and Biological Characterization of Arylomycin B Antibiotics - Journal of Natural Products - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Initial Antibacterial Spectrum of Natural Arylomycin B2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antibacterial spectrum of the natural lipopeptide antibiotic, Arylomycin B2. It details its mechanism of action, presents available quantitative data on its activity, and outlines the experimental protocols used for its evaluation.

Introduction: The Arylomycin Class of Antibiotics

The arylomycins are a class of non-ribosomally synthesized lipopeptide antibiotics, initially isolated from Streptomyces species.[1][2] These natural products garnered significant interest due to their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase).[1][3][4] SPase is an essential and highly conserved enzyme in bacteria, making it an attractive target for new antibacterial therapies.[3][5][6] The initial isolation identified two closely related families, Arylomycin A and Arylomycin B, which share a similar core macrocycle but differ in substituents and fatty acid tails.[1][2]

Early characterizations of natural arylomycins, including this compound, revealed a surprisingly narrow spectrum of activity, primarily against a limited set of Gram-positive bacteria.[1][3][7] This guide focuses on this initial understanding of the antibacterial profile of natural this compound and its close analogs.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by targeting and inhibiting type I signal peptidase (SPase).[1][3] SPase plays a crucial role in the general secretory (Sec) pathway, which is responsible for translocating proteins across the cytoplasmic membrane.[3][6] The enzyme is a serine-lysine dyad protease anchored to the outer leaflet of the cytoplasmic membrane.[2][6] Its function is to cleave the N-terminal signal peptides from preproteins after their translocation, allowing the mature proteins to be released to their final destinations in the periplasm, outer membrane, or the extracellular environment.[3]

By inhibiting SPase, arylomycins cause an accumulation of unprocessed preproteins in the cytoplasmic membrane.[3] This disruption of the protein secretion pathway leads to a mislocalization of essential proteins and can obstruct secretion channels, ultimately resulting in bacteriostatic or bactericidal effects, depending on the organism and growth conditions.[3]

Initial Antibacterial Spectrum

Initial studies indicated that natural arylomycins possess a limited spectrum of activity.[1][3] They showed no activity against many important human pathogens, which was later attributed to the presence of a specific proline residue in the target SPase of resistant bacteria that disrupts binding.[2][8] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for natural arylomycins against bacteria found to be susceptible in early studies.

| Bacterial Species | Strain | Arylomycin Analog | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | (Not specified) | Natural Arylomycin | (Active) | [1][3][5] |

| Rhodococcus opacus | (Not specified) | Natural Arylomycin | (Active) | [2][3][5] |

| Brevibacillus brevis | (Not specified) | Natural Arylomycin | (Active) | [3][5] |

| Staphylococcus epidermidis | RP62A | Arylomycin A₂ | 1.0 | [5] |

| Staphylococcus epidermidis | RP62A | Arylomycin C₁₆ | 0.25 | [5] |

| Corynebacterium glutamicum | (Not specified) | Arylomycin C₁₆ | 2 | [5] |

| Streptococcus pyogenes | (Not specified) | Arylomycin C₁₆ | (Sensitive) | [2][5] |

| Staphylococcus haemolyticus | (Not specified) | Arylomycin C₁₆ | (Sensitive) | [2][5] |

| Helicobacter pylori | (Not specified) | Arylomycin C₁₆ | 4 | [5] |

Note: Specific MIC values for this compound from initial discovery reports are not extensively detailed in the available literature. The data presented is for closely related natural arylomycins (A₂ and C₁₆) and qualitative activity reports for the general class, reflecting the initial understanding of the spectrum against susceptible strains lacking the resistance-conferring proline mutation in SPase.

Experimental Protocols

The primary method for determining the antibacterial spectrum and potency of an antibiotic is by measuring its Minimum Inhibitory Concentration (MIC).

The MICs for arylomycins are typically determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[3][9] This quantitative method establishes the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.[10][11]

Protocol Steps:

-

Preparation of Antibiotic Dilutions:

-

Inoculum Preparation:

-

Bacterial colonies are harvested from a fresh (24-hour) agar plate (e.g., Mueller-Hinton Agar).

-

The colonies are suspended in MHB to match a 0.5 McFarland turbidity standard.

-

This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[3]

-

-

Inoculation and Incubation:

-

MIC Reading and Interpretation:

Conclusion

The initial assessment of the natural arylomycin family, including this compound, revealed a narrow antibacterial spectrum. Its activity was primarily confined to a select group of bacteria, such as Streptococcus pneumoniae and Staphylococcus epidermidis.[1][5] This limited scope was a significant barrier to its early development as a broad-spectrum antibiotic. However, the elucidation of its novel mechanism—the inhibition of the essential type I signal peptidase—and the subsequent discovery that natural resistance in many pathogens is due to specific, single-point mutations in this target enzyme, have revitalized interest in the arylomycin scaffold.[3][7][8] These findings suggested that the arylomycins are "latent" antibiotics whose true potential could be unlocked through synthetic modification to overcome this natural resistance, a concept that has guided subsequent drug development efforts.[6][12]

References

- 1. Arylomycin - Wikipedia [en.wikipedia.org]

- 2. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Re-Arming Arylomycins | [bowerslab.web.unc.edu]

- 8. Efforts toward broadening the spectrum of arylomycin antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. initial-efforts-toward-the-optimization-of-arylomycins-for-antibiotic-activity - Ask this paper | Bohrium [bohrium.com]

- 10. mdpi.com [mdpi.com]

- 11. idexx.dk [idexx.dk]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Arylomycin B2 and its Analogs: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of Arylomycin B2 and its analogs, potent inhibitors of bacterial type I signal peptidase (SPase I). Included are comprehensive experimental protocols for key synthetic steps, extensive quantitative data, and visualizations of the synthetic pathways.

The arylomycins are a class of naturally occurring lipopeptide antibiotics with a unique mechanism of action, making them promising candidates for the development of new antibacterial agents to combat drug-resistant pathogens. This compound, characterized by a nitrated biaryl-linked macrocycle, has garnered significant interest. Its total synthesis, along with that of its analogs, has been a key area of research to enable structure-activity relationship (SAR) studies and the development of derivatives with improved pharmacological properties.

Synthetic Strategy Overview

The core challenge in the synthesis of arylomycins lies in the construction of the sterically hindered 14-membered biaryl macrocycle. The most successful and widely adopted strategy involves a late-stage intramolecular Suzuki-Miyaura cross-coupling reaction to forge the key biaryl bond. This convergent approach allows for the independent synthesis of the macrocyclic precursor and the lipopeptide side chain, which are then coupled together.

A generalized retrosynthetic analysis is depicted below, highlighting the key disconnections for the synthesis of the arylomycin B core.

Data Presentation: Synthesis Yields and Biological Activity

The following tables summarize the yields for the key synthetic steps in the total synthesis of Arylomycin B-C16, an analog of this compound, and the biological activity of this compound and its analogs against various bacterial strains.

Table 1: Summary of Yields for the Total Synthesis of Arylomycin B-C16 [1]

| Step | Description | Yield (%) |

| 1 | Synthesis of Boc-L-3-nitro-Tyr(Bzl)-I (Compound 4) | 82 (3 steps) |

| 2 | Synthesis of the tripeptide precursor | 64 |

| 3 | Intramolecular Suzuki-Miyaura Macrocyclization | 44 |

| 4 | Coupling with the lipopeptide tail | 44 |

| 5 | Global Deprotection | 67 |

| Overall Yield | From 3-nitro-tyrosine | ~8 |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs [1]

| Compound | S. epidermidis (Wild Type) | S. aureus (Resistant) | S. aureus (Sensitized) | E. coli (Resistant) | E. coli (Sensitized) | S. agalactiae |

| This compound | Potent | >128 µg/mL | Active | >128 µg/mL | Active | 8 µg/mL |

| Arylomycin B-C16 | Potent | >128 µg/mL | Active | >128 µg/mL | Active | 8 µg/mL |

| Amino-Arylomycin | Significantly less active | >128 µg/mL | Less Active | >128 µg/mL | Less Active | >128 µg/mL |

| Arylomycin A-C16 | Potent | >128 µg/mL | Active | >128 µg/mL | Active | >128 µg/mL |

Experimental Protocols

The following are detailed protocols for the key stages in the total synthesis of Arylomycin B analogs, based on published procedures.[1]

Protocol 1: Synthesis of the Nitrated Macrocycle Precursor

This protocol describes the synthesis of the linear tripeptide precursor required for the intramolecular Suzuki-Miyaura macrocyclization.

Materials:

-

L-3-nitro-tyrosine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Benzyl bromide (BzlBr)

-

Sodium bicarbonate (NaHCO₃)

-

Benzyltrimethylammonium dichloroiodate

-

D-Alanine methyl ester hydrochloride

-

Boc-N-Me-D-Hpg(Bpin)

-

Peptide coupling reagents (e.g., HATU, HOAt, DIPEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

Procedure:

-

Protection and Iodination of L-3-nitro-tyrosine:

-

Protect the amino group of L-3-nitro-tyrosine with a Boc group using (Boc)₂O and NaHCO₃ in a suitable solvent system (e.g., dioxane/water).

-

Protect the phenolic hydroxyl group as a benzyl ether using BzlBr and a weak base.

-

Iodinate the aromatic ring at the position ortho to the hydroxyl group using benzyltrimethylammonium dichloroiodate to yield Boc-L-3-nitro-Tyr(Bzl)-I. Purify by column chromatography.[1]

-

-

Dipeptide Formation:

-

Couple the protected and iodinated nitro-tyrosine derivative with D-Alanine methyl ester hydrochloride using standard peptide coupling conditions (e.g., HATU, HOAt, DIPEA in DMF).

-

Monitor the reaction by TLC or LC-MS until completion.

-

Work up the reaction and purify the resulting dipeptide.

-

-

Tripeptide Formation:

-

Couple the dipeptide with the boronic ester-containing amino acid, Boc-N-Me-D-Hpg(Bpin), using similar peptide coupling conditions as in the previous step.

-

After completion, purify the linear tripeptide precursor by column chromatography to yield a solid product.

-

Protocol 2: Intramolecular Suzuki-Miyaura Macrocyclization

This is the key step to form the 14-membered biaryl macrocycle.

Materials:

-

Linear tripeptide precursor

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent: Toluene or a mixture of Toluene/Water

Procedure:

-

Reaction Setup:

-

In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the linear tripeptide precursor in the chosen solvent.

-

Add the palladium catalyst and the base.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically around 100-110 °C).

-

Monitor the progress of the macrocyclization by LC-MS. The reaction can take several hours to reach completion.

-

-

Work-up and Purification:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired nitrated macrocycle.

-

Protocol 3: Coupling with the Lipopeptide Tail and Deprotection

This protocol describes the final steps to assemble the complete Arylomycin B analog.

Materials:

-

Nitrated macrocycle

-

Lipopeptide tail (synthesized separately)

-

Peptide coupling reagents (e.g., DEPBT, HOBt)

-

Deprotection reagents (e.g., Trifluoroacetic acid (TFA) for Boc removal, H₂/Pd-C for Bzl removal)

-

Solvents: DMF, DCM

Procedure:

-

Amide Coupling:

-

Couple the nitrated macrocycle with the pre-synthesized lipopeptide tail using a suitable peptide coupling reagent in DMF.

-

Monitor the reaction by LC-MS.

-

After completion, perform an aqueous work-up and purify the fully protected Arylomycin B analog by HPLC.

-

-

Global Deprotection:

-

Remove the Boc protecting group(s) using a solution of TFA in DCM.

-

Remove the benzyl protecting group(s) by catalytic hydrogenation (H₂ gas, Pd/C catalyst) in a solvent like methanol or ethanol.

-

After the deprotection is complete, remove the catalyst by filtration and concentrate the solution.

-

Purify the final Arylomycin B analog by preparative HPLC to obtain a pure product.

-

Signaling Pathway and Mechanism of Action

Arylomycins exert their antibacterial effect by inhibiting bacterial type I signal peptidase (SPase I), an essential enzyme responsible for cleaving signal peptides from pre-proteins during their translocation across the cytoplasmic membrane. Inhibition of SPase I leads to the accumulation of unprocessed pre-proteins in the cell membrane, disrupting protein secretion and ultimately leading to bacterial cell death.

These detailed notes and protocols provide a solid foundation for researchers to undertake the total synthesis of this compound and its analogs, facilitating further exploration of this promising class of antibiotics.

References

Application Notes and Protocols: Arylomycin B2 In Vitro Antibacterial Activity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arylomycins are a class of natural product antibiotics that exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase). Arylomycin B2, a member of this class, is a potent inhibitor of SPase I and demonstrates activity primarily against Gram-positive bacteria. SPase I is an essential enzyme in the bacterial general secretory pathway, responsible for cleaving the N-terminal signal peptides from proteins translocated across the cytoplasmic membrane. Inhibition of this enzyme leads to an accumulation of unprocessed pre-proteins in the cell membrane, disrupting cellular function and ultimately causing cell death. This unique mechanism makes the arylomycins a promising scaffold for the development of new antibiotics to combat drug-resistant pathogens. These notes provide detailed protocols for key in vitro assays to characterize the antibacterial activity of this compound.

Mechanism of Action: Inhibition of Signal Peptidase I

This compound targets and inhibits the bacterial type I signal peptidase (SPase I). This enzyme is crucial for the maturation of a vast number of secreted and membrane-bound proteins. By binding to SPase I, this compound prevents the proteolytic removal of N-terminal signal peptides, leading to a cascade of disruptive cellular events.

Caption: Inhibition of Signal Peptidase I by this compound.

Quantitative Antibacterial Activity

The in vitro activity of arylomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC). While specific MIC data for this compound is not extensively published, the following table summarizes the activity of the closely related and well-characterized synthetic analog, Arylomycin A-C₁₆, against a panel of clinically relevant bacteria. This data provides a representative profile of the potency and spectrum of this antibiotic class.

Note: The data presented below is for the related compound Arylomycin A-C₁₆, as comprehensive MIC data for this compound against these specific strains was not available in the reviewed literature.

| Bacterial Species | Strain Type | Arylomycin A-C₁₆ MIC (µg/mL) | Reference |

| Staphylococcus epidermidis | Wild Type (RP62A) | 0.25 | |

| Staphylococcus aureus | MSSA (8325, SpsB P29S mutant) | 8 | |

| Staphylococcus aureus | MRSA (USA300) | >128 | |

| Streptococcus pneumoniae | Wild Type | 2 | |

| Streptococcus pyogenes | Wild Type | 4 | |

| Corynebacterium glutamicum | Wild Type | 2 | |

| Escherichia coli | Wild Type (MG1655) | >128 | |

| Escherichia coli | LepB P84L mutant | 4 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Bacterial Inoculum: a. Streak the test bacterium on an appropriate agar plate and incubate for 18-24 hours. b. Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

Plate Preparation (96-well plate): a. Add 100 µL of CAMHB to wells 2 through 12 of a microtiter plate row. b. Add 200 µL of the this compound working solution (e.g., 128 µg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

-

Inoculation: Add 10 µL of the prepared bacterial inoculum (from step 2c) to wells 1 through 11. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay is performed as a follow-up to the MIC test.

Protocol:

-

Following MIC Determination: Use the 96-well plate from the completed MIC assay.

-

Subculturing: From each well that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), aspirate 10 µL.

-

Plating: Spot-plate the 10 µL aliquot onto an appropriate antibiotic-free agar medium (e.g., Tryptic Soy Agar or Blood Agar).

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Determining the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Caption: Workflow for MIC and MBC Assays.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, revealing whether it is bactericidal or bacteriostatic and how rapidly it kills bacteria.

Protocol:

-

Inoculum Preparation: a. Inoculate 10 mL of CAMHB with bacterial colonies to a final OD₆₀₀ of 0.025. b. Grow the culture at 37°C with shaking (275 rpm) to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.5). c. Dilute the culture with pre-warmed CAMHB to a final density of approximately 1 x 10⁶ CFU/mL.

-

Assay Setup: a. Prepare culture tubes containing 3 mL of the diluted bacterial culture. b. Add this compound to achieve the desired final concentrations (e.g., 2x MIC, 4x MIC, 8x MIC). Include a growth control tube with no antibiotic.

-

Incubation and Sampling: a. Incubate the tubes at 37°C with shaking (275 rpm). b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw a 100 µL aliquot from each tube.

-

Quantification of Viable Bacteria: a. Perform 10-fold serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS). b. Plate 100 µL from appropriate dilutions onto antibiotic-free agar plates. c. Incubate the plates for 18-24 hours at 37°C.

-

Data Analysis: a. Count the colonies on each plate and calculate the CFU/mL for each time point. b. Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Application Notes and Protocols: Arylomycin B2 as a Chemical Probe for Bacterial Signal Peptidase (SPase) Function

For Researchers, Scientists, and Drug Development Professionals

Introduction